molecular formula C12H17N3O B11763779 3-(Piperidin-1-yl)benzohydrazide

3-(Piperidin-1-yl)benzohydrazide

Cat. No.: B11763779
M. Wt: 219.28 g/mol
InChI Key: SLVDHYPQIIOKOY-UHFFFAOYSA-N
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Description

3-(Piperidin-1-yl)benzohydrazide is an organic compound that features a piperidine ring attached to a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-yl)benzohydrazide typically involves the reaction of piperidine with benzohydrazide under controlled conditions. One common method involves the condensation of piperidine with benzohydrazide in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The piperidine ring or benzohydrazide moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

3-(Piperidin-1-yl)benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-yl)benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-1-yl)benzohydrazide is unique due to its specific structure, which combines the properties of both piperidine and benzohydrazide

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

3-piperidin-1-ylbenzohydrazide

InChI

InChI=1S/C12H17N3O/c13-14-12(16)10-5-4-6-11(9-10)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,13H2,(H,14,16)

InChI Key

SLVDHYPQIIOKOY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=CC(=C2)C(=O)NN

Origin of Product

United States

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